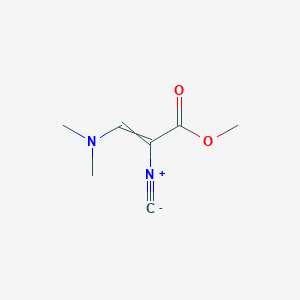

3-Dimethylamino-2-isocyanoacrylic acid methylester

CAS No.:

Cat. No.: VC13699913

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O2 |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate |

| Standard InChI | InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3 |

| Standard InChI Key | FREGRQYTSPAJDX-UHFFFAOYSA-N |

| SMILES | CN(C)C=C(C(=O)OC)[N+]#[C-] |

| Canonical SMILES | CN(C)C=C(C(=O)OC)[N+]#[C-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Dimethylamino-2-isocyanoacrylic acid methylester is systematically named methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate, reflecting its esterified acrylic acid backbone substituted with dimethylamino and isocyanato groups . Its molecular formula corresponds to a precise mass of 154.17 g/mol, with a polar surface area (PSA) of 29.54 Ų and a calculated logP value of 0.1025, indicating moderate hydrophilicity . The compound’s SMILES notation, CN(C)C=C(C(=O)OC)[N+]#[C-], underscores the conjugation between the electron-withdrawing isocyanato group and the electron-donating dimethylamino moiety, a configuration critical to its reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 154.17 g/mol | |

| Exact Mass | 154.0743 g/mol | |

| Polar Surface Area (PSA) | 29.54 Ų | |

| logP | 0.1025 | |

| Boiling Point | Not reported | — |

| Melting Point | 61.0–67.0°C |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via condensation reactions involving dimethylamine, isocyanate precursors, and acrylic acid derivatives. A notable method employs Yb(OTf)₃ as a Lewis acid catalyst in methanol, facilitating a one-pot, three-component reaction between aldehydes, amines, and 3-dimethylamino-2-isocyanoacrylic acid methylester . This approach yields 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters, highlighting the compound’s role as a linchpin in MCR chemistry .

Mechanistic Insights

The isocyanato group’s electrophilicity drives nucleophilic attacks by amines or alcohols, forming intermediates that cyclize into heterocyclic products. For example, in the synthesis of pyrazine derivatives, the compound’s α-isocyanatoacrylate moiety reacts with imines generated in situ from aldehydes and amines, followed by intramolecular cyclization and oxidation . Density functional theory (DFT) studies suggest that the dimethylamino group enhances electron density at the β-carbon, stabilizing transition states during cycloadditions .

Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

The compound’s dual functionality enables its use in constructing nitrogen-containing heterocycles, which are pivotal in pharmaceuticals and agrochemicals. For instance, its reaction with benzaldehyde and aniline derivatives produces pyrazine carboxylates, scaffolds prevalent in antiviral and antitumor agents . The reaction’s efficiency (yields up to 85%) and stereoselectivity (E/Z ratios > 9:1) underscore its synthetic value .

Materials Science

In polymer chemistry, the isocyanato group participates in urethane and urea bond formation, enabling the synthesis of polyurethanes with tailored mechanical properties. Recent patents describe its incorporation into photoactive resins for 3D printing, leveraging its rapid crosslinking under UV irradiation.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P280: Wear protective gloves |

| H319: Eye irritation | P305+P351+P338: Rinse eyes |

| H335: Respiratory irritation | P261: Avoid inhalation |

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated the compound’s utility in enantioselective synthesis of β-lactams using chiral phosphine catalysts, achieving enantiomeric excesses (ee) >90% . This breakthrough expands its applicability in antibiotic development.

Computational Modeling

Molecular dynamics simulations revealed that the compound’s conformational flexibility enhances its binding affinity to protease enzymes, informing drug design efforts targeting HIV-1 protease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume